Cas no 10465-78-8 ((3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea)
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Chemical and Physical Properties
Names and Identifiers
-
- N1,N1,N2,N2-Tetramethyldiazene-1,2-dicarboxamide
- 1,1'-Azobis(N,N-dimethylformamide)
- 3-(N,N-Dimethylcarbamoylimido)-1,1-dimethylurea
- 1,1'-Azobis(N,N'-diMethylforMaMide)
- Diamide
- N,N,N',N'-Tetramethylazodicarboxamide
- N,N,N',N'-Tetramethylazodicarboxamide(TMAD)
- 1,1′-Azobis(N,N-dimethylformamide)
- 1,1-Azobis(N,N-dimethylforamide)
- Azobis(N,N-dimethylformamide)
- azodicarboxylic acid bis[dimethylamide]
- N,N,N’,N’-Tetramethylazodicarboxamide(TMAD)
- Tetramethylazodicarboxamide
- tetramethyl-diazenedicarboxamid
- tetramethyldiazenedicarboxamide
- TMAD
- N,N,N′,N′-Tetramethylazodicarboxamide
- Azodicarboxylic acid bis(dimethylamide)
- Diazenedicarboxylic acid bis(N,N-dimethylamide)
- Nsc143013
- blowing (and foaming) agent AC
- Diamide ,98%
- N,N,N',N'-Tetramethylazoformamide
- N,N,N',N'-Tetramethylazobisformamide
- Diazenedicarboxamide, tetramethyl-
- Azodicarboxylic acid bis-dimethylamide
- N,N,N',N'
- (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea
-
- MDL: MFCD00008318
- Inchi: 1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+
- InChI Key: VLSDXINSOMDCBK-BQYQJAHWSA-N
- SMILES: O=C(/N=N/C(N(C)C)=O)N(C)C
Computed Properties
- Exact Mass: 172.09600
- Monoisotopic Mass: 172.096026
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.3
- Surface Charge: 0
- XLogP3: 0.2
Experimental Properties
- Color/Form: Yellow crystals or powders
- Density: 1.13
- Melting Point: 110.0 to 114.0 deg-C
- Boiling Point: 220.4°C at 760 mmHg
- Flash Point: 87.1℃
- Refractive Index: 1.509
- PSA: 65.34000
- LogP: 0.80180
- Solubility: Not determined
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:4.10
- RTECS:LQ1041000
- Storage Condition:-20°C
- Safety Term:S22;S24/25
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2927000090Overview:
2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N822747-25g |
N,N,N',N'-Tetramethylazodicarboxamide |
10465-78-8 | 98% | 25g |
¥780.00 | 2022-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1458-5g |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea |
10465-78-8 | 95.0%(T) | 5g |
¥1490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1458-1g |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea |
10465-78-8 | 95.0%(T) | 1g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A001F-25g |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea |
10465-78-8 | 98% | 25g |
908CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A001F-5g |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea |
10465-78-8 | 98% | 5g |
256CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A001F-1g |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea |
10465-78-8 | 98% | 1g |
99CNY | 2021-05-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001003-1g |
N,N,N’,N’-Tetramethylazodicarboxamide(TMAD) |
10465-78-8 | ≥96% | 1g |
¥25.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001003-5g |
N,N,N’,N’-Tetramethylazodicarboxamide(TMAD) |
10465-78-8 | ≥96% | 5g |
¥45.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001003-10g |
N,N,N’,N’-Tetramethylazodicarboxamide(TMAD) |
10465-78-8 | ≥96% | 10g |
¥88.00 | 2024-07-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY001003-25g |
N,N,N’,N’-Tetramethylazodicarboxamide(TMAD) |
10465-78-8 | ≥96% | 25g |
¥198.00 | 2024-07-10 |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Suppliers
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea Related Literature
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Ryohei Kakuchi,Patrick Theato Polym. Chem. 2014 5 2320
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Qin Yin,Chusen Huang,Chao Zhang,Weiping Zhu,Yufang Xu,Xuhong Qian,Yi Yang Org. Biomol. Chem. 2013 11 7566
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3. Conformationally locked aryl C-nucleosides: synthesis of phosphoramidite monomers and incorporation into single-stranded DNA and LNA (locked nucleic acid)1B. Ravindra Babu,Ashok K. Prasad,Smriti Trikha,Niels Thorup,Virinder S. Parmar,Jesper Wengel J. Chem. Soc. Perkin Trans. 1 2002 2509
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Kayo Nakamura,Ken Ohmori,Keisuke Suzuki Chem. Commun. 2015 51 7012
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Additional information on (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea
Latest Research Insights on (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea (CAS: 10465-78-8)
In recent years, the compound (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea (CAS: 10465-78-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique carbamoylimino and urea functional groups, has been explored for its potential applications in drug development, particularly as a precursor or intermediate in the synthesis of bioactive compounds. Recent studies have focused on elucidating its chemical properties, biological activities, and potential therapeutic uses.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea in modulating enzyme activity. The researchers employed computational docking and molecular dynamics simulations to predict its binding affinity with various target enzymes, including acetylcholinesterase and carbonic anhydrase. The results suggested that the compound exhibits moderate inhibitory effects, making it a candidate for further optimization in the development of enzyme-targeted therapies.
Another notable research effort, detailed in a 2024 preprint on bioRxiv, explored the compound's potential as a scaffold for designing novel antimicrobial agents. The study synthesized derivatives of (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea and evaluated their efficacy against multidrug-resistant bacterial strains. Preliminary findings indicated that certain derivatives displayed promising antibacterial activity, particularly against Gram-positive pathogens, with minimal cytotoxicity to human cells.
In addition to its therapeutic potential, (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea has also been investigated for its role in chemical biology tools. A recent publication in ACS Chemical Biology highlighted its use as a photoaffinity labeling probe, enabling researchers to study protein-ligand interactions in live cells. The compound's ability to form stable covalent bonds under UV irradiation makes it a valuable tool for mapping binding sites and understanding molecular mechanisms.
Despite these advancements, challenges remain in the practical application of (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea. Issues such as solubility, stability, and selectivity need to be addressed through further structural modifications and formulation studies. Ongoing research aims to overcome these limitations by exploring novel synthetic routes and delivery systems.
In conclusion, (3E)-3-(dimethylcarbamoylimino)-1,1-dimethyl-urea (CAS: 10465-78-8) represents a versatile compound with diverse applications in drug discovery and chemical biology. Continued research efforts are expected to unlock its full potential, paving the way for innovative therapeutic and diagnostic tools in the coming years.
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